MAO-B Selective Inhibition: 2-Isopropyl-8-methoxyquinoline vs. Structurally Related Quinoline Analogs
2-Isopropyl-8-methoxyquinoline (CHEMBL1575961 / BDBM50401981) exhibits a pronounced selectivity profile against recombinant human monoamine oxidase isoforms. In a standardized fluorescence-based assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes, the compound inhibited MAO-B with an IC₅₀ of 1.13 µM while showing negligible inhibition of MAO-A (IC₅₀ > 100 µM), yielding a selectivity ratio (MAO-A IC₅₀ / MAO-B IC₅₀) exceeding 88 [1]. In the same curated BindingDB dataset spanning quinoline analogs, structurally related compounds BDBM50401984 (CHEMBL2203919) and BDBM50401986 (CHEMBL2203918) achieved more potent MAO-B inhibition with IC₅₀ values of 497 nM and 666 nM, respectively, while BDBM50401982 (CHEMBL1712955) was less potent at 3.18 µM [2]. This positions 2-isopropyl-8-methoxyquinoline at an intermediate potency level within this chemotype, with a selectivity window relevant for applications requiring MAO-B-preferential inhibition with minimal MAO-A engagement—a profile distinct from many non-selective quinoline MAO inhibitors [3].
| Evidence Dimension | MAO-B Inhibition Potency and MAO-B/MAO-A Selectivity |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 1.13 µM (1.13E+3 nM); MAO-A IC₅₀ > 100 µM (>1.00E+5 nM); Selectivity ratio > 88 |
| Comparator Or Baseline | BDBM50401984: MAO-B IC₅₀ = 497 nM; BDBM50401986: MAO-B IC₅₀ = 666 nM; BDBM50401982: MAO-B IC₅₀ = 3.18 µM (all from same assay platform) |
| Quantified Difference | 2-isopropyl-8-methoxyquinoline is ~2.3-fold less potent than the most active comparator (497 nM) and ~2.8-fold more potent than the least active (3.18 µM) in the series |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine substrate; fluorescence detection of 4-hydroxyquinoline after 20 min incubation |
Why This Matters
For procurement decisions in neuropharmacology research programs targeting MAO-B-driven indications (e.g., Parkinson's disease, Alzheimer's disease), a compound with >88-fold MAO-B selectivity and intermediate potency within its chemotype provides a defined pharmacological tool distinct from both high-potency/low-selectivity and low-potency/high-selectivity alternatives.
- [1] BindingDB Entry BDBM50401981 (CHEMBL1575961). Affinity Data: MAO-A IC₅₀ > 1.00E+5 nM; MAO-B IC₅₀ = 1.13E+3 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401981 (accessed 2026-05-02). View Source
- [2] BindingDB PrimarySearch_ki, Entry 50040909. https://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50040909 (accessed 2026-05-02). View Source
- [3] Naoi, M.; Parvez, H.; Nagatsu, T. (Eds.). Isoquinolines and Quinolines as Inhibitors and Substrates of Monoamine Oxidase. In: Monoamine Oxidase: Basic and Clinical Aspects. VSP, Utrecht, 1993. View Source
